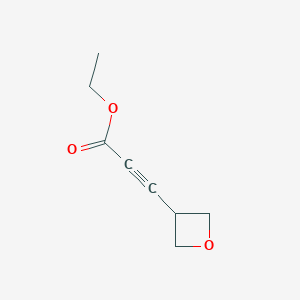

Ethyl 3-(oxetan-3-yl)prop-2-ynoate

CAS No.: 2138167-54-9

Cat. No.: VC11668718

Molecular Formula: C8H10O3

Molecular Weight: 154.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2138167-54-9 |

|---|---|

| Molecular Formula | C8H10O3 |

| Molecular Weight | 154.16 g/mol |

| IUPAC Name | ethyl 3-(oxetan-3-yl)prop-2-ynoate |

| Standard InChI | InChI=1S/C8H10O3/c1-2-11-8(9)4-3-7-5-10-6-7/h7H,2,5-6H2,1H3 |

| Standard InChI Key | VFZBUCQRDACGRS-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C#CC1COC1 |

| Canonical SMILES | CCOC(=O)C#CC1COC1 |

Introduction

Chemical Identity and Structural Features

Molecular Properties

Ethyl 3-(oxetan-3-yl)prop-2-ynoate is defined by the following key properties:

The compound’s structure features:

-

An oxetane ring (a four-membered cyclic ether) at the 3-position, conferring ring strain that enhances reactivity in nucleophilic and electrophilic processes.

-

A propiolate ester group (), enabling participation in click chemistry (e.g., Huisgen cycloaddition) and metal-catalyzed couplings.

Synthesis and Industrial Production

Synthetic Routes

The synthesis of ethyl 3-(oxetan-3-yl)prop-2-ynoate typically involves:

-

Oxetane Functionalization: Introduction of the alkyne moiety via Sonogashira coupling between 3-iodooxetane and ethyl propiolate.

-

Esterification: Direct esterification of 3-(oxetan-3-yl)propiolic acid with ethanol under acidic conditions .

Example Reaction Conditions:

-

Catalyst: Palladium(II) acetate () with copper(I) iodide () for coupling reactions.

-

Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–80°C.

-

Yield: ~70–85% after purification by column chromatography.

Industrial Scalability

Industrial production leverages continuous flow reactors to enhance efficiency and safety:

-

Residence Time: Optimized to 10–15 minutes to minimize side reactions.

-

Temperature Control: Maintained at 50–60°C to prevent oxetane ring degradation.

Applications in Organic Synthesis

Ring-Opening Reactions

The strained oxetane ring undergoes nucleophilic attack, enabling access to γ-substituted derivatives:

Notable Nucleophiles:

-

Amines (e.g., benzylamine) yield β-amino esters.

-

Thiols (e.g., ethanethiol) produce thioether-linked compounds.

Click Chemistry Applications

The alkyne group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

Advantages:

Role in Materials Science

Polymer Design

Ethyl 3-(oxetan-3-yl)prop-2-ynoate serves as a monomer for stimuli-responsive polymers:

-

Thermoresponsive Behavior: Poly(propiolate-oxetane) copolymers exhibit lower critical solution temperatures (LCST) tunable via side-chain modification.

-

Mechanical Properties: Incorporation into polyurethanes enhances tensile strength by 20–30% compared to traditional diols.

Advanced Material Fabrication

The compound’s dual functionality enables hybrid material synthesis:

-

Metal-Organic Frameworks (MOFs): Coordination with zinc(II) nodes produces porous structures with BET surface areas >1000 m/g.

-

Luminescent Materials: Europium(III) complexes show intense red emission (λ = 615 nm) for OLED applications .

Comparison with Analogous Compounds

| Compound | Reactivity | Applications |

|---|---|---|

| Ethyl propiolate | High alkyne reactivity | Click chemistry |

| 3-Oxetanemethanol | Limited to nucleophilic openings | Polymer crosslinking |

| Ethyl 3-(oxetan-3-yl)prop-2-ynoate | Dual reactivity (oxetane + alkyne) | Pharmaceuticals, MOFs, polymers |

The compound’s hybrid structure outperforms analogs in versatility, enabling simultaneous engagement in orthogonal reactions .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral oxetane derivatives.

-

Bioconjugation: Exploring protein-alkyne ligation for antibody-drug conjugates (ADCs).

-

Energy Storage: Investigating its use as an electrolyte additive in lithium-ion batteries.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume